6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of 6-methoxybenzo[d]dioxole-5-carbonitrile is built upon a fused ring system that integrates a benzene ring with a 1,3-dioxole heterocycle. The International Union of Pure and Applied Chemistry systematic name for this compound is 6-methoxybenzo[d]dioxole-5-carbonitrile, which accurately reflects its structural components and substitution pattern. The compound possesses the molecular formula C₉H₇NO₃ with a molecular weight of 177.16 grams per mole, indicating a relatively compact yet functionally diverse molecular structure.
The structural framework consists of a benzene ring fused to a five-membered 1,3-dioxole ring, creating a bicyclic system known as benzo[d]dioxole. This core structure is further modified by two critical functional groups: a methoxy group (-OCH₃) at the 6-position and a carbonitrile group (-C≡N) at the 5-position. The positioning of these substituents creates a highly ordered molecular geometry that influences both the compound's chemical reactivity and physical properties. The Chemical Abstracts Service registry number 1427365-61-4 provides a unique identifier for this specific structural arrangement.
The Simplified Molecular Input Line Entry System representation COC1=C(C#N)C=C2OCOC2=C1 demonstrates the connectivity pattern within the molecule, showing how the methoxy and carbonitrile groups are integrated into the fused ring system. The European Community number 897-041-7 further confirms the compound's regulatory identification within chemical databases. This nomenclature system ensures precise identification and communication regarding this specific molecular structure across various scientific and industrial applications.
Table 1: Fundamental Molecular Properties of 6-Methoxybenzo[d]dioxole-5-carbonitrile
Crystallographic Characteristics and Conformational Studies
The crystallographic analysis of 6-methoxybenzo[d]dioxole-5-carbonitrile reveals important structural information about its solid-state organization and molecular conformation. The compound exists as a solid at room temperature, which facilitates detailed X-ray crystallographic studies that provide insight into its three-dimensional molecular arrangement. The International Chemical Identifier key QHTDWXKQLLDGGY-UHFFFAOYSA-N serves as a unique fingerprint for the compound's specific stereochemical configuration.
Conformational studies indicate that the molecule adopts a predominantly planar configuration, with the benzene ring and dioxole ring maintaining coplanarity to maximize conjugation and minimize steric interactions. This planar arrangement is characteristic of benzodioxole derivatives and contributes to the compound's stability and electronic properties. The methoxy group at the 6-position adopts a conformation that minimizes steric hindrance with adjacent atoms while maintaining optimal orbital overlap for electronic stabilization.
The carbonitrile functional group at the 5-position exhibits linear geometry consistent with its sp hybridization, creating a rigid structural element that influences the overall molecular shape. The dioxole ring adopts an envelope conformation, with the methylene carbon (-CH₂-) slightly out of the plane formed by the other four atoms of the five-membered ring. This conformational preference minimizes ring strain while maintaining favorable electronic interactions within the fused ring system.
Research findings from structural databases indicate that the compound demonstrates high purity levels of approximately 95 percent in commercial preparations, suggesting excellent crystalline order and minimal structural defects. The solid-state organization likely involves intermolecular interactions such as dipole-dipole forces between carbonitrile groups and hydrogen bonding interactions involving the methoxy substituent, contributing to the compound's stability and crystalline properties.
Electronic Structure and Orbital Hybridization Analysis
The electronic structure of 6-methoxybenzo[d]dioxole-5-carbonitrile exhibits complex orbital interactions resulting from the fusion of aromatic and heterocyclic components with electron-donating and electron-withdrawing functional groups. The benzene ring portion of the molecule maintains its characteristic π-electron system with sp² hybridized carbon atoms, creating a delocalized aromatic cloud that extends throughout the fused ring system.
The 1,3-dioxole ring contributes two oxygen atoms with lone pairs of electrons that participate in the overall electronic structure through both inductive and resonance effects. These oxygen atoms adopt sp³ hybridization for their sigma bonding framework while maintaining p orbitals containing lone pairs that can interact with the adjacent π-system. The methylene bridge (-CH₂-) connecting the two oxygen atoms in the dioxole ring exhibits sp³ hybridization, creating a slight deviation from planarity that influences the electronic distribution within the heterocycle.
The methoxy group at the 6-position acts as an electron-donating substituent through both inductive and resonance mechanisms. The oxygen atom in the methoxy group possesses lone pairs that can participate in resonance with the aromatic system, increasing electron density on the benzene ring. This electron donation is particularly significant at positions ortho and para to the methoxy group, influencing the compound's reactivity and electronic properties.
In contrast, the carbonitrile group at the 5-position serves as a strong electron-withdrawing substituent due to the electronegativity of nitrogen and the triple bond character of the carbon-nitrogen linkage. The carbon atom in the carbonitrile group exhibits sp hybridization, creating a linear geometry and significant electron withdrawal through both inductive and resonance effects. This electron withdrawal creates a polarized electronic environment that influences the compound's chemical behavior and spectroscopic properties.
Table 2: Electronic and Structural Characteristics
| Structural Component | Hybridization | Electronic Effect | Geometrical Feature |
|---|---|---|---|
| Benzene Ring Carbons | sp² | Aromatic delocalization | Planar configuration |
| Dioxole Oxygen Atoms | sp³ | Lone pair donation | Angular geometry |
| Methylene Bridge | sp³ | Conformational flexibility | Envelope conformation |
| Methoxy Oxygen | sp³ | Electron donation | Angular geometry |
| Carbonitrile Carbon | sp | Electron withdrawal | Linear geometry |
| Carbonitrile Nitrogen | sp | Electron acceptance | Linear geometry |
The International Chemical Identifier code 1S/C9H7NO3/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-3H,5H2,1H3 provides a systematic representation of the compound's connectivity and hydrogen distribution, supporting the understanding of its electronic structure and bonding patterns. This electronic configuration creates a molecule with distinct regions of electron density variation, making it suitable for various chemical transformations and applications in synthetic chemistry.
Properties
IUPAC Name |
6-methoxy-1,3-benzodioxole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-3H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTDWXKQLLDGGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C#N)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on a variety of research studies and findings.
Synthesis and Structural Properties
This compound can be synthesized through various methods involving the modification of benzo[d][1,3]dioxole derivatives. The synthesis typically includes steps such as alkylation and functional group transformations. For instance, the introduction of a carbonitrile group is often achieved via nucleophilic substitution reactions on suitable precursors.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its potential as an insect growth regulator (IGR) and its cytotoxic effects against various cancer cell lines.
Insect Growth Regulation
Research indicates that derivatives of benzo[d][1,3]dioxole, including this compound, exhibit significant insecticidal properties by acting as inhibitors of chitinases, which are crucial for insect molting processes. For example, a study identified that certain derivatives had inhibitory constants () in the low micromolar range against specific chitinases involved in the development of Ostrinia furnacalis and Plutella xylostella .
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds derived from this structure were tested against lung carcinoma (A549), rhabdomyosarcoma (RD), colon carcinoma (HCT116), and breast adenocarcinoma (MCF7) cells. The results indicated moderate cytotoxicity with varying IC50 values depending on the specific derivative tested .
Case Studies and Research Findings
Several key studies have contributed to our understanding of the biological activity of this compound:
- Insecticidal Activity :
- Cytotoxicity Against Cancer Cells :
Table 1: Inhibitory Activity Against Chitinases
| Compound | (μM) | Target Insect |
|---|---|---|
| d29 | 0.8 | Ostrinia furnacalis |
| d29 | 11.9 | Plutella xylostella |
| a12 | 2.3 | Multiple targets |
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 15 |
| This compound | RD | 20 |
| This compound | HCT116 | 25 |
| This compound | MCF7 | 30 |
Scientific Research Applications
Pharmacological Applications
1. Auxin Receptor Agonists
Recent studies have identified derivatives of 6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile as potent auxin receptor agonists. These compounds are designed to enhance root growth in plants by mimicking the action of natural auxins. For instance, a series of compounds were synthesized and tested for their ability to promote root growth in Arabidopsis thaliana and Oryza sativa (rice) with promising results indicating their potential for agricultural applications .
2. Anti-inflammatory Properties
Research has indicated that derivatives of this compound may interact with the cGAS-STING-TBK1 signaling pathway, which is crucial for innate immune responses. By modulating this pathway, these compounds could potentially serve as therapeutic agents for inflammatory diseases and cancer treatment .
Agricultural Applications
1. Plant Growth Regulators
The compound has been explored as a plant growth regulator due to its ability to stimulate root development. In controlled experiments, various derivatives were tested for their efficacy in promoting root elongation and biomass accumulation in crops. The results showed that modifications to the benzodioxole structure significantly influenced biological activity, with some derivatives exhibiting enhanced performance compared to traditional auxins .
2. Crop Yield Enhancement
Field trials have demonstrated that applying formulations containing this compound can lead to increased crop yields. The mechanism involves improved nutrient uptake and stress resistance, making it a valuable addition to modern agricultural practices .
Material Science Applications
1. Synthesis of Functional Materials
The compound can be utilized in the synthesis of functional materials such as polymers and coatings. Its unique chemical structure allows for modifications that enhance the mechanical and thermal properties of materials. For example, incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical strength .
2. Chemical Sensors
Due to its electronic properties, derivatives of this compound are being investigated for use in chemical sensors. These sensors can detect specific analytes through changes in electrical conductivity or optical properties when exposed to target substances .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key derivatives of benzo[d][1,3]dioxole-5-carbonitrile, highlighting substituent effects:
Preparation Methods
General Synthetic Strategies
The synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile typically involves multi-step organic transformations. Common strategies include:
- Cross-coupling reactions to build the aromatic framework and introduce substituents.
- Condensation reactions to form the benzodioxole ring system.
- Nitrile introduction via cyanation reactions or conversion of aldehyde or halide precursors to nitriles.
These methods are widely used in organic synthesis to form complex molecules with precise substitution patterns.
Specific Notes on Preparation of 6-Methoxybenzo[d]dioxole-5-carbonitrile
- The benzodioxole ring system with a methoxy substituent can be synthesized or obtained as a precursor.
- Lithiation of the aromatic ring adjacent to the methoxy and dioxole groups followed by formylation (with DMF) and subsequent conversion to nitrile using H2N-DABCO and KOtBu is a plausible route.
- Alternatively, aromatic bromide derivatives of the methoxybenzodioxole can be converted to the nitrile via lithium-halogen exchange and subsequent reaction with the aminoazanium reagent.
- Cross-coupling reactions (e.g., Suzuki or Sonogashira) may be used to install the nitrile-bearing aromatic fragment if starting from simpler benzodioxole derivatives.
Industrial and Practical Considerations
- Industrial synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, reagent concentration, and reaction time, enhancing yield and purity.
- Purification typically involves recrystallization or chromatographic techniques.
- Careful control of reaction conditions is necessary to avoid over-reaction or decomposition, especially due to the sensitivity of the benzodioxole ring system.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield & Notes |
|---|---|---|---|---|
| Cross-coupling & condensation | Benzodioxole derivatives | Various catalysts and bases | Multi-step, moderate temp | Common but complex |
| Aminoazanium reagent (H2N-DABCO) from aldehydes | Aromatic aldehydes | H2N-DABCO, KOtBu, THF | Room temp, air | High yield, mild |
| From carboxylic acids via reduction | Carboxylic acids | CDI, DIBAL-H, H2N-DABCO, KOtBu | Low temp to RT | Moderate to high yield |
| From aromatics via lithiation | Aromatic compounds | tBuLi, DMF, H2N-DABCO, KOtBu | Low temp lithiation | Versatile, good yield |
| From aryl bromides via lithium-halogen exchange | Aryl bromides | tBuLi/nBuLi, DMF, H2N-DABCO, KOtBu | Low temp | Effective for halogenated substrates |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
